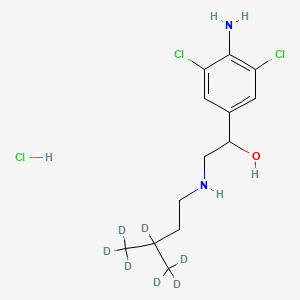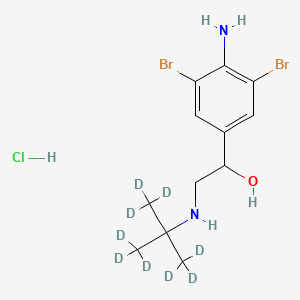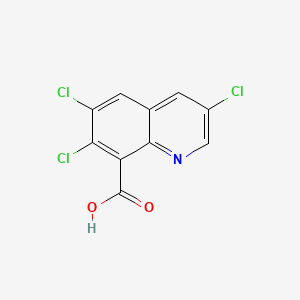
4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is a chemical compound known for its unique properties and applications in various scientific fields. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used as a specific inhibitor of cellular anion permeability in cell transport studies .
準備方法
The synthesis of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves several steps. The compound is typically prepared by reacting 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt undergoes various chemical reactions, primarily involving its isothiocyanate groups. These reactions include:
Substitution Reactions: The isothiocyanate groups react with primary amines at pH 9.0-10.0, forming thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis indirectly by targeting membrane-based anion transporters.
Cross-Linking Reactions: As a homobifunctional cross-linking reagent, it can form covalent bonds between proteins or other biomolecules.
Common reagents used in these reactions include primary amines and various solvents that maintain the required pH conditions . The major products formed from these reactions are typically thiourea derivatives and cross-linked biomolecules .
科学的研究の応用
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of complex molecules and materials.
Biology: The compound is employed in cell transport studies as a specific inhibitor of cellular anion permeability.
Medicine: It acts as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle.
作用機序
The mechanism of action of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves its interaction with cellular components. The isothiocyanate groups react with primary amines, leading to the formation of covalent bonds with lysine residues . This alkylation process inhibits apoptosis indirectly by targeting membrane-based anion transporters . Additionally, the compound inhibits calcium transport in vesicles and enhances oxygen unloading by cross-linking hemoglobin .
類似化合物との比較
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic Acid: This compound lacks the isothiocyanate groups and is primarily used as a fluorescent whitening agent.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic Acid Disodium Salt: Similar to 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt, but with an acetamido group, it is used in biochemical research.
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt: This compound contains nitro groups instead of isothiocyanate groups and is used in dye manufacturing.
The uniqueness of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt lies in its dual isothiocyanate groups, which provide its distinctive cross-linking and inhibitory properties .
特性
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASYHGPTJKZKC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O6S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)






